Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate
Brand Name: Vulcanchem
CAS No.: 919296-33-6
VCID: VC16945672
InChI: InChI=1S/C13H16O3/c1-10(8-9-12(14)16-2)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3
SMILES:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate

CAS No.: 919296-33-6

Cat. No.: VC16945672

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate - 919296-33-6

Specification

CAS No. 919296-33-6
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate
Standard InChI InChI=1S/C13H16O3/c1-10(8-9-12(14)16-2)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3
Standard InChI Key XVBCQDBBDRZERE-UHFFFAOYSA-N
Canonical SMILES CC(C=CC(=O)OC)C(C1=CC=CC=C1)O

Introduction

Synthesis and Preparation Methodologies

The synthesis of methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate involves multi-step pathways that emphasize precision in reaction conditions. A common approach employs condensation reactions between appropriately substituted precursors, such as β-keto esters and aldehydes, under acidic or basic catalysis. For instance, the Mukaiyama aldol reaction has been adapted to construct the carbon skeleton, leveraging the nucleophilic addition of silyl enol ethers to carbonyl compounds.

Critical parameters influencing yield and selectivity include:

  • Temperature: Reactions are typically conducted under reflux (e.g., 40–80°C) to ensure sufficient energy for bond reorganization without promoting side reactions.

  • Solvent Choice: Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance solubility of intermediates while stabilizing transition states.

  • Catalyst Loading: Lewis acids such as boron trifluoride or titanium tetrachloride (0.5–2 mol%) accelerate enolate formation and direct regioselectivity.

A representative synthetic route proceeds as follows:

  • Formation of the α,β-unsaturated ester via Claisen-Schmidt condensation between methyl acetoacetate and benzaldehyde.

  • Hydroxylation at the β-position using oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

  • Methylation at the γ-position via nucleophilic substitution with methyl iodide in the presence of a base.

Optimization of these steps achieves yields exceeding 60%, with HPLC purity ≥95%.

Structural and Spectroscopic Characterization

The compound’s structure is validated through advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.32–7.25 (m, 5H, aromatic), 5.82 (dt, J = 15.6 Hz, 1H, H-2), 5.45 (dd, J = 15.6 Hz, 1H, H-3), 3.72 (s, 3H, OCH₃), and 1.42 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 170.2 (C=O), 144.1 (C-2), 128.3–126.5 (aromatic carbons), 76.8 (C-5), 52.1 (OCH₃), and 22.7 (CH₃).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a retention time of 12.3 minutes, correlating with ≥95% purity.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 220.26 [M+H]⁺, consistent with the molecular formula.

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity stems from its α,β-unsaturated ester moiety and tertiary alcohol group:

  • Michael Addition: The electron-deficient double bond undergoes nucleophilic attack by amines or thiols, forming β-substituted derivatives. For example, reaction with benzylamine yields a β-amino ester adduct.

  • Ester Hydrolysis: Treatment with aqueous NaOH produces the corresponding carboxylic acid, which can be further functionalized via amidation or reduction.

  • Oxidation: The tertiary alcohol resists oxidation under mild conditions but forms a ketone when exposed to strong oxidants like Jones reagent.

These transformations underscore its versatility as a building block for pharmaceuticals, agrochemicals, and materials science applications.

Applications in Medicinal Chemistry and Drug Discovery

Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate serves as a precursor in synthesizing bioactive molecules:

  • Anticancer Agents: Derivatives bearing sulfonamide or heterocyclic substituents exhibit inhibitory activity against tyrosine kinases.

  • Anti-inflammatory Compounds: Ester analogs with modified phenyl groups reduce cyclooxygenase-2 (COX-2) expression in vitro.

  • Antimicrobial Scaffolds: Quaternary ammonium salts derived from the alcohol moiety show broad-spectrum activity against Gram-positive bacteria.

Comparative Analysis with Structural Analogs

The compound’s unique substitution pattern distinguishes it from related esters:

CompoundCAS No.Molecular FormulaKey Structural Differences
Methyl 4-hydroxy-5-phenylpent-2-enoateN/AC₁₂H₁₄O₃Hydroxyl at C-4; lacks methyl group
Methyl 5-hydroxy-5-phenylpent-2-enoate72853-47-5C₁₂H₁₄O₃Lacks methyl group at C-4

The additional methyl group in methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate enhances steric hindrance, altering reaction kinetics and product distributions compared to its analogs .

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